N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methyl group, 3,5-diphenyl substituents, and a 7-amino group linked to a 4-methoxyphenyl ring. The methoxy group at the 4-position of the phenyl ring distinguishes it from closely related halogenated analogs (e.g., 4-chloro derivatives) .
Properties
CAS No. |
890624-60-9 |
|---|---|
Molecular Formula |
C26H22N4O |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H22N4O/c1-18-25(20-11-7-4-8-12-20)26-28-23(19-9-5-3-6-10-19)17-24(30(26)29-18)27-21-13-15-22(31-2)16-14-21/h3-17,27H,1-2H3 |
InChI Key |
IYTJYKWUQAREDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through the cyclization of appropriate precursors. For instance, the reaction between 4-methoxyphenylhydrazine and 2,4,6-triphenylpyrimidine under acidic conditions can yield the desired pyrazolo[1,5-a]pyrimidine intermediate. Subsequent functionalization steps, such as methylation and amination, are carried out to introduce the 2-methyl and 7-amine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits promising anticancer properties. It has been shown to inhibit tumor cell proliferation across various cancer cell lines. For example, studies on A549 (lung cancer) and MCF-7 (breast cancer) cells revealed significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10.5 |
| MCF-7 | 12.0 |
These findings suggest that this compound could serve as a lead for the development of new anticancer agents targeting specific signaling pathways involved in cell proliferation and survival.
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Structure-activity relationship studies have demonstrated that modifications to the substituents can enhance its potency as an inhibitor of mycobacterial ATP synthase, a critical enzyme for bacterial energy metabolism. This inhibition is crucial in developing treatments for tuberculosis, especially in light of increasing antibiotic resistance.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological profile. Variations in the chemical structure can lead to significant changes in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Analogue A | Fluorophenyl substitution | Inhibitor of Mycobacterium tuberculosis |
| Analogue B | Methoxy substitution | Potential anticancer activity |
| Analogue C | Amino group at position 2 | Antimicrobial properties |
These analogues illustrate how structural modifications can enhance selectivity and efficacy against specific biological targets.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study involving the treatment of various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to controls. The study concluded that further exploration into its mechanism could yield insights into new therapeutic strategies against resistant cancer types.
Case Study 2: Tuberculosis Treatment
In a preclinical model of tuberculosis, this compound showed substantial reductions in bacterial load when administered alongside conventional therapies. This suggests a synergistic effect that warrants further investigation.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1 .
Table 1: Structural Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Observations :
- 4-Methoxy vs. 4-Chloro : The target compound’s methoxy group (electron-donating) likely improves aqueous solubility compared to the 4-chloro analog (electron-withdrawing), which may enhance bioavailability .
- 3,5-Diphenyl vs.
- 7-Amino Substituents: The 4-methoxyphenylamine group differs from pyridinylmethyl (Compound 34) or N,N-diethylacetamide (DPA-714), which are associated with distinct biological targets .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogs
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or enaminones under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
Substituent Introduction : Introduce the 4-methoxyphenylamine group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene or dioxane at 80–110°C .
Optimization : Adjust reaction time (12–48 hours), solvent polarity, and temperature to enhance yield (reported 45–78% for analogs) and purity. Purification via column chromatography (silica gel, hexane/EtOAc) or HPLC is critical .
Basic: How is the structural identity of this compound validated, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₂₄N₄O for analogs) with <5 ppm error .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems and hydrogen-bonding networks (e.g., intermolecular N–H⋯N interactions in pyrazolo-pyrimidines) .
Advanced: How do electronic and steric effects of substituents influence binding affinity in enzyme inhibition studies?
Methodological Answer:
- Substituent Effects :
- 4-Methoxyphenyl : Electron-donating methoxy groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
- 3,5-Diphenyl Groups : Bulky substituents increase steric hindrance, potentially lowering off-target interactions. Compare IC₅₀ values of analogs with halogenated vs. methoxy groups to quantify effects .
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding poses with target enzymes (e.g., CRF1 receptors or mycobacterial enzymes) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substituent variations (e.g., -F, -Cl, -OCH₃) and assay inhibitory potency .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) across studies?
Methodological Answer:
- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), incubation times (24–72 hours), and compound concentrations (µM to nM ranges) may explain discrepancies. Standardize protocols using guidelines like MIAME or BRENDA .
- Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions that may confound results .
- Meta-Analysis : Compare datasets from analogs (e.g., 3-(4-fluorophenyl) vs. 3-(4-chlorophenyl) derivatives) to isolate substituent-specific trends .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled ATPase assays) for kinases or mycobacterial targets. Measure IC₅₀ values at 10–100 µM .
- Cytotoxicity : Screen against cancer cell lines (e.g., A549, HepG2) via MTT assays, with doxorubicin as a positive control .
- Anti-Microbial Activity : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤10 µg/mL considered promising) .
Advanced: What strategies improve in vivo bioavailability and pharmacokinetics (PK) for pyrazolo-pyrimidine analogs?
Methodological Answer:
- Lipophilicity Modulation : Introduce hydrophilic groups (e.g., morpholine, pyrrolidine) to enhance solubility without compromising membrane permeability. LogP values <5 are ideal .
- Prodrug Design : Mask amine groups with acetyl or PEGylated moieties to improve oral absorption .
- PK/PD Studies : Conduct rodent trials with LC-MS/MS quantification of plasma/tissue concentrations. Monitor t₁/₂, Cmax, and AUC₀–24h .
Advanced: How can computational methods guide the optimization of this compound for selective target engagement?
Methodological Answer:
- Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer interactions with targets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., CRF1 receptors) over 100-ns trajectories to assess binding stability and water-mediated hydrogen bonds .
- Free Energy Perturbation (FEP) : Estimate ΔΔG values for substituent modifications to prioritize synthetic efforts .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous-flow HPLC .
- Catalyst Efficiency : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) to reduce metal residues below 10 ppm .
- Yield Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and stoichiometry effects on reaction efficiency .
Advanced: What mechanistic insights explain the compound’s dual activity in anti-inflammatory and antimicrobial models?
Methodological Answer:
- Dual-Target Hypothesis : Validate via CRISPR-edited cell lines (e.g., COX-2 knockout macrophages) and bacterial efflux pump mutants (e.g., M. tuberculosis ΔRv1258c) .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify overlapping pathways (e.g., NF-κB inhibition in inflammation and iron metabolism in microbes) .
Basic: What safety and toxicity profiling is essential before advancing to in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
